N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, as determined by in vitro assays such as DPPH, ABTS, and FRAP, highlighting their potential in medicinal chemistry and as antioxidant agents [Chkirate et al., 2019].
Heterocyclic Synthesis for Polyfunctionally Substituted Derivatives
Mohareb et al. (2004) reported on the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards various active methylene reagents to produce pyran, pyridine, and pyridazine derivatives. This work demonstrates the versatility of such compounds in synthesizing a wide range of heterocyclic structures, which are of interest for their biological and chemical properties [Mohareb et al., 2004].
Glutaminase Inhibitors for Cancer Therapy
Shukla et al. (2012) designed, synthesized, and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, highlighting the potential of these compounds in cancer therapy. One analog exhibited similar potency and better solubility relative to BPTES and attenuated the growth of human lymphoma B cells, suggesting its usefulness in developing new cancer treatments [Shukla et al., 2012].
Antitumor Evaluation of Heterocyclic Compounds
Shams et al. (2010) utilized 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide to synthesize different heterocyclic derivatives with antitumor activity. The synthesized compounds were evaluated for their antiproliferative activity against various human cancer cell lines, revealing high inhibitory effects. This study underscores the therapeutic potential of these heterocyclic compounds in cancer treatment [Shams et al., 2010].
Anti-Microbial Activities of Thiazole Derivatives
Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moiety and evaluated their anti-bacterial and anti-fungal activities. Their findings indicate that some of the synthesized compounds exhibited significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents [Saravanan et al., 2010].
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(10-14-6-9-22-13-14)18-7-8-20-12-16(11-19-20)15-4-2-1-3-5-15/h1-6,9,11-13H,7-8,10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPJUCFNDATFOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.